molecular formula C13H19N B062109 N-(2-phenylethyl)cyclopentanamine CAS No. 160567-89-5

N-(2-phenylethyl)cyclopentanamine

Cat. No.: B062109
CAS No.: 160567-89-5
M. Wt: 189.30 g/mol
InChI Key: FGHWNDVNDXTOLR-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)cyclopentanamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-phenylethyl)cyclopentanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is an organic compound with the molecular formula C13_{13}H19_{19}N. It is characterized by a cyclopentane ring substituted with a phenylethylamine moiety. The compound can be synthesized through various methods, including reductive amination and other organic synthesis techniques. Its structural features suggest potential interactions with biological targets, which may contribute to its pharmacological properties.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, derivatives of phenylethylamines have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

2. Antioxidant Activity

This compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity can be quantitatively assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

3. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, which are significant in treating conditions like arthritis and other inflammatory diseases. In vitro studies could assess its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing context for understanding this compound:

  • Study on Phenylethylamines : A review highlighted the neuroprotective and anti-inflammatory effects of phenylethylamines derived from natural sources, suggesting that similar mechanisms might be present in this compound .
  • Antioxidant Activity Assessment : In a comparative study, phenylethyl derivatives demonstrated significant antioxidant activity with IC50_{50} values ranging from 5 to 20 µM in various assays . Such data could serve as a benchmark for evaluating this compound.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeAssay MethodIC50_{50} (µM)Reference
Phenylethylamine Derivative ANeuroprotectiveCell viability assay15
Phenylethylamine Derivative BAntioxidantDPPH scavenging10
Phenylethylamine Derivative CAnti-inflammatoryCOX inhibition assay12

Properties

IUPAC Name

N-(2-phenylethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWNDVNDXTOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406623
Record name N-(2-phenylethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160567-89-5
Record name N-(2-phenylethyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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